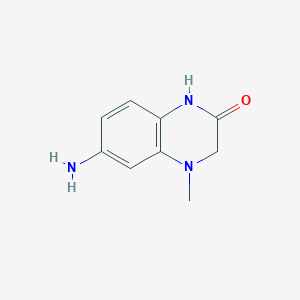

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Description

Properties

Molecular Formula |

C9H11N3O |

|---|---|

Molecular Weight |

177.20 g/mol |

IUPAC Name |

6-amino-4-methyl-1,3-dihydroquinoxalin-2-one |

InChI |

InChI=1S/C9H11N3O/c1-12-5-9(13)11-7-3-2-6(10)4-8(7)12/h2-4H,5,10H2,1H3,(H,11,13) |

InChI Key |

IABKPLQECZDZCH-UHFFFAOYSA-N |

Canonical SMILES |

CN1CC(=O)NC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Foundational & Exploratory

6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one chemical structure

Technical Profile: 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Part 1: Executive Summary & Structural Analysis

Compound Overview this compound is a specialized heterocyclic scaffold belonging to the dihydroquinoxalinone family. This structure represents a "privileged scaffold" in medicinal chemistry, frequently utilized as a core pharmacophore in the development of kinase inhibitors, GPCR ligands (particularly for dopamine and serotonin receptors), and anti-infective agents. Its chemical architecture features a fused benzene-pyrazine ring system, where the pyrazine ring is partially saturated (dihydro) and functionalized with a ketone (lactam) and an N-methyl group. The 6-amino substituent serves as a critical "handle" for further chemical diversification, typically via amide coupling or reductive amination.

Physicochemical Profile

-

IUPAC Name: this compound

-

Molecular Formula: C

H -

Molecular Weight: 177.20 g/mol

-

Core Scaffold: 3,4-Dihydroquinoxalin-2(1H)-one[1]

-

Key Functional Groups:

-

Primary Amine (-NH2): Located at position 6 (aromatic), acting as a nucleophile for SAR expansion.

-

Lactam (Amide): Position 2, providing hydrogen bond donor (NH) and acceptor (C=O) capabilities.

-

Tertiary Amine (N-Methyl): Position 4, modulating solubility and lipophilicity.

-

Structural Visualization (DOT) The following diagram illustrates the core connectivity and numbering scheme for the scaffold.

Caption: Functional mapping of the this compound scaffold highlighting key sites for interaction and modification.

Part 2: Synthetic Methodology

The synthesis of this compound typically follows a convergent route starting from substituted phenylenediamines. The most robust pathway involves the cyclization of an N-methylated diamine precursor followed by the reduction of a nitro group.

Synthetic Route: Nitro-Reduction Strategy

-

Precursor Selection: The synthesis begins with N-methyl-4-nitro-1,2-phenylenediamine (also known as 1-amino-2-(methylamino)-4-nitrobenzene). This ensures the methyl group is correctly positioned at N4 of the final quinoxaline ring.

-

Cyclization: The diamine is reacted with ethyl chloroacetate or glyoxalic acid derivatives. The regioselectivity is driven by the nucleophilicity of the amines; the primary amine (N1) typically forms the amide bond, while the secondary amine (N4) displaces the chloride (or attacks the aldehyde/ketone) to close the ring.

-

Functionalization (Reduction): The resulting intermediate, 6-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one, is reduced to the target amine.

Step-by-Step Protocol

| Step | Reagents & Conditions | Mechanism | Critical Quality Attribute (CQA) |

| 1. Cyclization | Ethyl chloroacetate, K | N-Alkylation & Intramolecular Amidation | Monitoring disappearance of diamine via TLC/LCMS. |

| 2. Isolation | Water precipitation or EtOAc extraction | Phase Separation | Removal of inorganic salts (KCl). |

| 3. Reduction | H | Catalytic Hydrogenation | Complete conversion of -NO |

| 4. Purification | Recrystallization (EtOH) or Flash Column | Purification | Purity >95% by HPLC (254 nm). |

Experimental Workflow Diagram

Caption: Convergent synthetic pathway for the production of the target scaffold from nitro-aniline precursors.

Part 3: Applications & Biological Relevance[3][4]

This scaffold is not merely a chemical curiosity but a validated pharmacophore in drug discovery. Its structural features allow it to mimic the adenine ring of ATP, making it a potent core for kinase inhibitors, or to act as a bioisostere for quinolinones in GPCR ligands.

1. Kinase Inhibition (ATP-Competitive)

The lactam motif (NH-C=O) functions as a donor-acceptor pair that can form hydrogen bonds with the "hinge region" of kinase enzymes (e.g., CDK, GSK-3

-

Mechanism:[2] The 6-amino group is frequently derivatized with aryl ureas or amides to access the "back pocket" of the kinase, locking the enzyme in an inactive conformation (Type II inhibition).

2. GPCR Modulation (Dopamine/Serotonin) Dihydroquinoxalinones are structural analogs of the endogenous neurotransmitter serotonin and synthetic antipsychotics like aripiprazole and cariprazine.

-

Relevance: The 6-amino position allows for the attachment of "tail" groups (e.g., piperazine linkers) that reach secondary binding sites within the GPCR transmembrane bundle, tuning efficacy (agonist vs. antagonist).

3. Antibacterial Agents Quinoxalinone derivatives have shown activity against Gram-positive bacteria (e.g., S. aureus) by inhibiting DNA gyrase. The planar nature of the ring allows for intercalation into DNA or binding to the ATP-binding subunit of the enzyme.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) expansion strategies utilizing the 6-amino handle.

Part 4: References

-

Synthesis of Quinoxalinone Derivatives:

-

General Method for Dihydroquinoxalinones:

-

Title: Synthesis of 3,4-dihydroquinoxalin-2(1H)-one derivatives.

-

Source: ResearchGate (Methodology Review).

-

URL:[Link]

-

-

Related Scaffold Data (PubChem):

-

Reaction Protocol (Chloroacetamide/Acetate):

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-amino-3,4-dihydroquinolin-2(1H)-one | C9H10N2O | CID 4912759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

Chemo-Structural Profiling of 6-Amino-3,4-Dihydroquinoxalin-2(1H)-one Scaffolds: Synthetic Pathways and Kinase-Targeted SAR

Topic: Chemo-Structural Profiling of 6-Amino-3,4-Dihydroquinoxalin-2(1H)-one Scaffolds Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Lead Discovery Biologists, and Process Chemists.

Executive Technical Summary

The 6-amino-3,4-dihydroquinoxalin-2(1H)-one core represents a privileged pharmacophore in modern drug discovery, distinguished by its ability to function as a bioisostere for purine and pteridine systems. Unlike fully aromatized quinoxalines, the 3,4-dihydro-2(1H)-one scaffold possesses unique hydrogen-bonding vectors (N1-H donor, C2=O acceptor) that mimic the hinge-binding motifs required for ATP-competitive kinase inhibition (e.g., STK33, Pim-1/2) and tubulin polymerization inhibition .

This guide dissects the synthetic architecture, electronic properties, and structure-activity relationships (SAR) of this scaffold. It provides self-validating protocols for the synthesis of the 6-amino core and its subsequent biological profiling, moving beyond generic descriptions to actionable, high-fidelity science.

Structural & Physicochemical Fundamentals

The Core Scaffold

The scaffold consists of a benzene ring fused to a pyrazin-2-one ring. The "dihydro" designation typically refers to saturation at the N4-C3 bond or the maintenance of the lactam tautomer, which disrupts the full aromaticity of the pyrazine ring, increasing solubility and altering the pKa profile compared to quinoxaline.

| Property | Value / Characteristic | Relevance to Drug Design |

| Molecular Weight | ~163.18 g/mol (Core) | High Ligand Efficiency (LE) potential; allows significant derivatization while staying <500 Da. |

| H-Bond Donors | 3 (N1-H, N4-H, 6-NH₂) | Critical for interacting with Glu/Asp residues in kinase hinge regions. |

| H-Bond Acceptors | 2 (C2=O, 6-NH₂) | The C2 carbonyl often orients towards lysine residues in binding pockets. |

| LogP | 0.4 – 1.1 (Unsubstituted) | Low lipophilicity requires hydrophobic decoration (e.g., N-alkylation) to penetrate cell membranes. |

| Electronic Effect | 6-Amino (+M effect) | The amino group at C6 acts as a strong electron donor, increasing electron density at N1 and C3, modulating redox potential. |

Tautomeric Considerations

While the lactam (2-one) form is thermodynamically favored in solution, the 6-amino substituent introduces a "push-pull" electronic system. The lone pair on the 6-amino nitrogen can donate density into the ring system, stabilizing the amide resonance at N1-C2, which is critical for maintaining the planar geometry required for DNA intercalation or kinase cleft insertion.

Synthetic Architecture & Logic

The synthesis of 6-amino-dihydroquinoxalinone derivatives relies on the controlled reduction of nitro-precursors. The choice of reduction method dictates the purity and preventing over-reduction of the heterocyclic ring.

Retrosynthetic Analysis (Graphviz Visualization)

The following diagram illustrates the primary disconnection strategy, tracing the target scaffold back to commercially available 4-nitro-1,2-phenylenediamine.

Figure 1: Retrosynthetic logic flow for the generation of 6-amino-dihydroquinoxalinone libraries. The pathway prioritizes the stability of the lactam moiety during the nitro-reduction step.

Medicinal Chemistry: SAR & Target Profiling

The 6-amino group is rarely the terminal functionality; it serves as a vector to extend the molecule into specific protein sub-pockets.

Kinase Inhibition (STK33 / Pim-1)

In the context of Serine/Threonine kinases (e.g., STK33), the dihydroquinoxalinone core mimics the adenine ring of ATP.

-

Hinge Binding: The N1-H and C2=O form the primary hydrogen bond network with the kinase hinge region.

-

Solvent Front: The 6-amino group, when derivatized (e.g., to a sulfonamide or urea), projects towards the solvent front or the ribose binding pocket, conferring selectivity.

-

Case Study: STK33 Inhibitors. Derivatization of the 6-amino group with benzenesulfonyl chlorides has yielded nanomolar inhibitors that exploit the unique shape of the STK33 ATP pocket [1].

Tubulin Polymerization Inhibition

Derivatives where the 6-amino group is converted into a bulky urea or amide (often linked to a pyridyl or aryl moiety) have shown potent activity against the colchicine binding site of tubulin [2].

-

Mechanism: The planar quinoxalinone ring stacks between the α- and β-tubulin subunits.

-

SAR Insight: Methylation at N1 or N4 often abolishes activity in kinases (loss of H-bond donor) but can enhance potency in tubulin inhibitors by improving hydrophobic fit and membrane permeability.

Validated Experimental Protocols

Protocol A: Chemoselective Synthesis of 6-Amino-3,4-dihydroquinoxalin-2(1H)-one

Rationale: Traditional Sn/HCl reduction often leads to difficult workups and potential ring opening. The Iron/Ammonium Chloride method is milder, high-yielding, and environmentally benign.[1]

Materials:

-

6-Nitro-3,4-dihydroquinoxalin-2(1H)-one (1.0 eq)

-

Iron powder (3.0 eq, <10 micron particle size preferred)

-

Ammonium Chloride (5.0 eq)

-

Solvent: Ethanol/Water (3:1 v/v)

Methodology:

-

Suspension: Dissolve 5.0 mmol of the nitro-precursor in 40 mL Ethanol and 13 mL Water.

-

Activation: Add Ammonium Chloride and heat the mixture to 60°C.

-

Reduction: Add Iron powder portion-wise over 15 minutes. (Caution: Exothermic).

-

Reflux: Increase temperature to reflux (approx. 80°C) and stir vigorously for 2 hours. Monitor by TLC (Mobile phase: 5% MeOH in DCM). The yellow nitro spot will disappear, replaced by a lower Rf fluorescent amine spot.

-

Workup: Filter the hot reaction mixture through a Celite pad to remove iron oxides. Wash the pad with hot ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure. Resuspend the residue in water and extract with Ethyl Acetate (3x). Dry over MgSO₄ and concentrate.

-

Validation: 1H NMR (DMSO-d6) should show a broad singlet around 4.5-5.0 ppm (NH₂) and absence of aromatic protons shifted downfield by the nitro group.

Protocol B: Tubulin Polymerization Inhibition Assay (Fluorescence Based)

Rationale: To verify the biological activity of 6-amino derivatives targeting the cytoskeleton, a direct polymerization assay is superior to simple cytotoxicity (MTT) assays.

Materials:

-

Purified Tubulin (>99%, porcine brain source)

-

GTP (Guantanosine Triphosphate)

-

DAPI (4',6-diamidino-2-phenylindole) - acts as the fluorescent reporter

-

Buffer: PEM (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9)

Workflow:

-

Preparation: Prepare tubulin solution (2 mg/mL) in PEM buffer containing 1 mM GTP. Keep on ice.

-

Dosing: Add test compounds (dissolved in DMSO) to a 96-well black plate (final conc. 1 - 50 µM). DMSO control should be <1%.

-

Initiation: Add the cold tubulin/GTP mixture to the wells.

-

Reading: Immediately place the plate in a pre-warmed (37°C) fluorometer.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Control: Sigmoidal curve (Nucleation -> Elongation -> Plateau).

-

Active Inhibitor: Flattened curve or increased lag time.

-

Calculation: Calculate % Inhibition based on the Vmax of the elongation phase compared to vehicle control.

-

SAR Logic Diagram (Graphviz)

Figure 2: Structure-Activity Relationship (SAR) map highlighting the functional roles of specific positions on the scaffold. The C6 amino group is the primary vector for tuning selectivity.

References

-

Design and Synthesis of Quinoxalinone-Based STK33 Inhibitors. Source: ACS Medicinal Chemistry Letters (2012). Context: Describes the derivation of the 6-amino scaffold into sulfonamides for synthetic lethality in KRAS-dependent cells.

-

Pyrimidinyl Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents. Source: Journal of Medicinal Chemistry (2023). Context: Details the use of the scaffold for anticancer applications via tubulin inhibition.[2][3][4]

-

Synthesis and Biological Evaluation of Quinoxaline Derivatives. Source: MDPI (Molecules). Context: General synthetic routes and antimicrobial profiling of the scaffold.[5]

-

Scaffold Hopping-Driven Optimization of 3,4-dihydroquinoxalin-2(1H)-ones. Source: Journal of Medicinal Chemistry. Context: Physicochemical optimization (LogP, Solubility) of the core structure.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design, Synthesis, and Biological Evaluation of Pyrimidine Dihydroquinoxalinone Derivatives as Tubulin Colchicine Site-Binding Agents That Displayed Potent Anticancer Activity Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Scaffold Hopping-Driven Optimization of 4-(Quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-ones as Novel Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Quinoxalinone Scaffolds in Medicinal Chemistry: A Technical Deep Dive

Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Drug Discovery Scientists, Pharmacologists

Executive Summary: The Privileged Lactam

The quinoxalinone (quinoxalin-2(1H)-one) scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. Unlike its fully aromatic parent (quinoxaline), the quinoxalinone core incorporates a lactam functionality, introducing critical hydrogen-bond donor/acceptor motifs (NH/C=O) that facilitate specific interactions within enzyme active sites (e.g., kinase hinge regions).

Recent advances (2020–2025) have shifted focus from classical condensation syntheses to direct C–H functionalization, enabling rapid diversification at the C3 position. This guide analyzes the structural utility of quinoxalinones, detailing synthetic protocols, Structure-Activity Relationships (SAR) in oncology and metabolic disease, and providing validated experimental workflows.

Structural & Chemical Fundamentals

Tautomeric Equilibrium

The biological activity of the scaffold is governed by the tautomeric equilibrium between the lactam (A) and lactim (B) forms. In solution and solid state, the lactam (2-oxo) tautomer predominates, which is critical for target recognition.

-

Lactam (A): N1-H (Donor), C2=O (Acceptor). Dominant form.

-

Lactim (B): N1 (Acceptor), C2-OH (Donor).

This polarity profile mimics the purine base of ATP, explaining the scaffold's high success rate in developing Type I and Type II kinase inhibitors.

Physicochemical Properties[1][2]

-

Lipophilicity (LogP): Tunable via N1-alkylation. N1-unsubstituted analogs often suffer from poor solubility; N1-methyl or N1-acetic acid tails (common in aldose reductase inhibitors) improve bioavailability.

-

Metabolic Stability: The C3 position is metabolically labile (susceptible to oxidation). Substitution at C3 (e.g., aryl, alkyl, CF3) blocks this metabolic soft spot, enhancing half-life (

).

Synthetic Architectures: From Condensation to C–H Activation

The Classical Approach (Condensation)

Historically, quinoxalinones were synthesized via the condensation of o-phenylenediamines with

The Modern Approach: Direct C–H Functionalization

Current methodologies prioritize the direct functionalization of the C3–H bond in pre-formed quinoxalinone cores. This allows for "late-stage functionalization" of lead compounds.

Protocol 1: Visible-Light-Induced C3-Alkylation

Rationale: This protocol utilizes photoredox catalysis to generate alkyl radicals from carboxylic acids or aldehydes, which then attack the electron-deficient C3 position of the quinoxalinone via a Minisci-type radical addition mechanism. This avoids harsh oxidants and transition metals.

Materials:

-

Substrate: 1-Methylquinoxalin-2(1H)-one (0.2 mmol)

-

Alkylating Agent: Alkyl carboxylic acid (0.4 mmol) (Radical precursor)

-

Catalyst: Ir[dF(CF3)ppy]2(dtbbpy)PF6 (1 mol%) or Eosin Y (Organic alternative)

-

Oxidant: (NH4)2S2O8 (1.5 equiv)

-

Solvent: DMSO/H2O (4:1)

-

Light Source: Blue LEDs (450 nm)

Step-by-Step Methodology:

-

Setup: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, charge the quinoxalinone substrate, alkyl carboxylic acid, photocatalyst, and oxidant.

-

Solvation: Add DMSO (2.0 mL) and deionized water (0.5 mL).

-

Degassing: Seal the tube and sparge with nitrogen gas for 15 minutes to remove oxygen (which quenches the triplet state of the photocatalyst).

-

Irradiation: Place the reaction vessel 2–3 cm away from the Blue LED source. Stir vigorously at room temperature (25 °C) for 12–18 hours.

-

Work-up: Dilute the reaction mixture with ethyl acetate (20 mL) and wash with saturated NaHCO3 (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

-

Color Change: Reaction mixture often shifts from orange/red (catalyst color) to dark brown as the radical mechanism proceeds.

-

TLC: Monitor the disappearance of the fluorescent quinoxalinone starting material.

Medicinal Chemistry & SAR

Case Study 1: Kinase Inhibition (IKKβ & STK33)

Quinoxalinones function as potent ATP-competitive inhibitors.

-

Target: IKKβ (Inhibitor of Nuclear Factor Kappa-B Kinase Subunit Beta).[1][2]

-

Lead Compound: Analog 84 (Quinoxaline Urea Derivative).

-

Mechanism: Inhibition of IKKβ prevents the phosphorylation of IκBα, thereby blocking the release and nuclear translocation of NF-κB.

-

SAR Insights:

-

Urea Linker: Essential for H-bonding with the catalytic lysine (Lys44) in the ATP binding pocket.

-

C3-Substituent: Bulky hydrophobic groups (e.g., substituted phenyls) occupy the hydrophobic back pocket, improving selectivity over other kinases.

-

Case Study 2: Aldose Reductase Inhibitors (ARIs)

-

Target: Aldose Reductase (ALR2), implicated in diabetic complications (neuropathy, retinopathy).[3]

-

Lead Compound: 2-(3-(4-bromophenoxy)-7-fluoro-2-oxoquinoxalin-1(2H)-yl)acetic acid .[4]

-

SAR Insights:

-

N1-Acetic Acid Head: Mimics the substrate carboxylate, binding to the anion-binding pocket (Tyr48, His110, Trp111).

-

C3-Phenoxy Side Chain: Provides hydrophobic interactions and antioxidant properties (dual-functionality).

-

Quantitative Data Summary

Table 1: SAR Profile of Key Quinoxalinone Derivatives

| Compound ID | Target | Core Modification | key SAR Feature | Potency ( | Ref |

| Analog 84 | IKKβ | Quinoxaline Urea | Urea linker + C3-Aryl | < 50 nM | [1] |

| ML281 | STK33 | Quinoxalinone | N1-Methyl + C3-Anilino | 14 nM | [2] |

| Cmpd 6e | ALR2 | N1-Acetic Acid | C3-(2,4-dihydroxyphenyl) | 32 nM | [3] |

| QdNO-Deriv | MRSA | 1,4-di-N-oxide | N-oxide moieties | 4 µg/mL (MIC) | [4] |

Mechanism of Action Visualization

The following diagram illustrates the inhibition of the NF-κB signaling pathway by Quinoxalinone Analog 84. By targeting IKKβ, the molecule halts the pro-inflammatory cascade upstream of nuclear transcription.

Caption: Mechanism of Action: Quinoxalinone Analog 84 blocks IKKβ, preventing IκBα degradation and subsequent NF-κB nuclear translocation.

Experimental Validation: Biological Assay

Protocol 2: In Vitro Kinase Inhibition Assay (IKKβ)

To validate the activity of synthesized quinoxalinone derivatives, a FRET-based or radiometric kinase assay is standard. Below is a self-validating protocol using the ADP-Glo™ system (Promega), which quantifies kinase activity by measuring ATP consumption.

Materials:

-

Recombinant Human IKKβ (0.2 µ g/well ).

-

Substrate: IκBα peptide (50 µM).

-

ATP (Ultrapure, 10 µM - at

). -

Test Compounds (dissolved in DMSO).[5]

-

ADP-Glo™ Reagent & Kinase Detection Reagent.

-

384-well white solid-bottom plate.

Workflow:

-

Compound Preparation: Prepare 3-fold serial dilutions of the quinoxalinone derivative in kinase buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA). Final DMSO concentration must be < 1%.

-

Enzyme Addition: Add 2 µL of IKKβ enzyme solution to the wells. Incubate for 10 min at room temperature (allows inhibitor binding).

-

Reaction Initiation: Add 2 µL of ATP/Substrate mix.

-

Incubation: Incubate at 30 °C for 60 minutes.

-

Termination (Step 1): Add 4 µL of ADP-Glo™ Reagent. Incubate for 40 min at RT. Mechanism: Depletes remaining ATP and stops the kinase reaction.

-

Detection (Step 2): Add 8 µL of Kinase Detection Reagent. Incubate for 30 min at RT. Mechanism: Converts ADP (produced by kinase) back to ATP, then to light via luciferase.

-

Readout: Measure Luminescence (RLU) on a microplate reader (e.g., EnVision).

Data Analysis:

Calculate % Inhibition using the formula:

References

-

Sagar, S., et al. (2021).[2] "Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy."[1][2] European Journal of Medicinal Chemistry, 222, 113579. Link

-

Weïwer, M., et al. (2012). "A Potent and Selective Quinoxalinone-Based STK33 Inhibitor Does Not Show Synthetic Lethality in KRAS-Dependent Cells." ACS Medicinal Chemistry Letters, 3(12), 1034–1038. Link

-

Qin, X., et al. (2015). "Design and Synthesis of Potent and Multifunctional Aldose Reductase Inhibitors Based on Quinoxalinones." Journal of Medicinal Chemistry, 58(3), 1254–1267. Link

-

Cheng, G., et al. (2016).[6] "Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions." Frontiers in Pharmacology, 7, 478. Link

-

Niu, K., et al. (2023).[7] "Visible-Light-Induced C-H Alkylation of Quinoxalin-2(1H)-ones." Organic Letters, 25, 8970-8974.[7] Link

-

Zhang, Y., et al. (2025). "Discovery of novel MAT2A inhibitors with a 2(1H)-quinoxalinone scaffold." Journal of Medicinal Chemistry, 68(2), 1092-1112.[8] Link

Sources

- 1. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nanobioletters.com [nanobioletters.com]

- 4. An efficient synthesis of quinoxalinone derivatives as potent inhibitors of aldose reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Frontiers | Mechanisms of Antibacterial Action of Quinoxaline 1,4-di-N-oxides against Clostridium perfringens and Brachyspira hyodysenteriae [frontiersin.org]

- 7. Quinoxalinone synthesis [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Technical Profile: 6-Amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

The following technical guide provides an in-depth analysis of 6-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one , a critical intermediate in the synthesis of bioactive nitrogen heterocycles.

Executive Summary & Identification

The quinoxalinone scaffold is a "privileged structure" in medicinal chemistry, serving as a core pharmacophore for glutamate receptor antagonists (AMPA/NMDA), kinase inhibitors, and aldosterone synthase inhibitors.[1]

The specific isomer This compound represents a strategic intermediate where the C6-amine serves as a handle for further derivatization (e.g., amide coupling or reductive amination) while the N4-methyl group modulates solubility and lipophilicity.[1]

CAS Number & Registry Status

Unlike its C7-isomer, the C6-amino variant is frequently absent from standard public chemical aggregators, leading to significant confusion in procurement.[1]

| Chemical Entity | CAS Number | Status |

| This compound | Not Widely Indexed | Synthetically derived (see Protocol) |

| 7-amino-4-methyl-3,4-dihydroquinoxalin-2(1H)-one | 2241139-36-4 | Commercially Available (Major Isomer) |

| 4-methyl-3,4-dihydroquinoxalin-2(1H)-one | 67074-63-9 | Parent Scaffold |

| 3,4-dihydroquinoxalin-2(1H)-one | 59564-59-9 | Unmethylated Core |

Critical Note on Regiochemistry: Researchers must distinguish between the 6-amino and 7-amino isomers. Direct nitration of the parent scaffold (4-methyl-3,4-dihydroquinoxalin-2(1H)-one) predominantly yields the 7-nitro intermediate due to the directing effect of the N4-amine, making the 7-amino isomer the major product.[1] Accessing the 6-amino isomer requires a de novo regioselective synthesis strategy.[1]

Synthetic Pathways & Regiocontrol[1]

To obtain the 6-amino isomer with high fidelity, one cannot rely on electrophilic aromatic substitution of the bicyclic core.[1] Instead, the benzene ring must be pre-functionalized before cyclization.[1]

Pathway Analysis[1]

-

Method A: Direct Nitration (NOT RECOMMENDED for 6-isomer) [1]

-

Method B: Regioselective Cyclization (RECOMMENDED) [1]

Pathway Visualization (DOT)[1]

Figure 1: Comparison of synthetic routes. Method B (Right) is required for the 6-amino target.[1]

Experimental Protocol: De Novo Synthesis

This protocol describes the synthesis of the 6-amino target starting from 2-fluoro-5-nitroaniline (or equivalent), ensuring correct regiochemistry.

Step 1: Synthesis of N-methyl-4-nitro-1,2-phenylenediamine

Objective: Introduce the N-methyl group at the correct position relative to the nitro group.[1]

-

Reagents: 2-Fluoro-4-nitroaniline (1.0 eq), Methylamine (2.0 M in THF, 3.0 eq), K₂CO₃ (2.0 eq), DMF (Solvent).[1]

-

Procedure:

-

Dissolve 2-fluoro-4-nitroaniline in DMF.

-

Add K₂CO₃ and Methylamine solution.[1]

-

Heat to 80°C for 12 hours.

-

Mechanism: SNAr displacement of the fluorine by methylamine.[1] The nitro group activates the ortho-fluorine for displacement.[1]

-

Workup: Pour into ice water. Filter the yellow precipitate.[1]

-

Validation: 1H NMR should show a doublet for the N-methyl group (~2.9 ppm).[1]

-

Step 2: Cyclization to 6-nitro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one

Objective: Form the heterocycle.

-

Reagents: N-methyl-4-nitro-1,2-phenylenediamine (from Step 1), Ethyl chloroacetate (1.2 eq), DIPEA (2.0 eq), Toluene.

-

Procedure:

-

Purification: Flash chromatography (Hexane/EtOAc). The product is the 6-nitro intermediate.[1]

Step 3: Reduction to this compound

Objective: Reduce the nitro group to the final amine without over-reducing the aromatic ring.[1]

-

Reagents: 6-nitro intermediate, 10% Pd/C (10 wt%), Hydrogen gas (balloon), Methanol/THF (1:1).

-

Procedure:

Analytical Characterization Data (Expected)

| Technique | Signal Expectation |

| LC-MS | [M+H]⁺ ≈ 178.2 |

| 1H NMR (DMSO-d6) | δ 2.85 (s, 3H, N-CH3), δ 3.75 (s, 2H, CH2-C=O), δ 4.90 (br s, 2H, NH2), δ 6.3-6.8 (m, 3H, Ar-H), δ 10.1 (s, 1H, NH-Amide).[1] |

| Regio-Check | NOESY correlation between N-CH3 and C5-H confirms N4-methylation.[1] C6-NH2 position confirmed by coupling constants of aromatic protons (ortho/meta patterns).[1] |

Applications in Drug Discovery[1]

The this compound scaffold acts as a versatile "linker hub."[1]

Kinase Inhibitor Design

The C6-amine is often derivatized into a urea or amide to interact with the "hinge region" of kinases.[1] The N4-methyl group fits into hydrophobic pockets (e.g., the gatekeeper region), often improving potency compared to the N-H analog.[1]

Glutamate Receptor Antagonists

Quinoxalin-2,3-diones are classic AMPA antagonists.[1] The reduced 3,4-dihydro-2-one variants (like this topic) serve as bioisosteres that can improve blood-brain barrier (BBB) permeability due to reduced polarity compared to the dione.[1]

Linker Chemistry

The C6-amine allows for the attachment of PROTAC linkers.[1] The distinct vector of the C6 position (vs C7) allows for exploring different exit vectors from the protein binding pocket.[1]

References

-

Synthesis of Quinoxalinone Derivatives

-

Nitration Selectivity Studies

-

Commercial Analog Reference (7-Amino Isomer)

-

Scaffold Utility in Medicinal Chemistry

Sources

- 1. 59564-59-9|3,4-Dihydroquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]

- 2. 6-AMino-1-Methyl-3,4-dihydroquinolin-2(1H)-one synthesis - chemicalbook [chemicalbook.com]

- 3. Metal-free regioselective nitration of quinoxalin-2(1H)-ones with tert-butyl nitrite - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. 3,4-Dihydro-1H-quinoxalin-2-one | 59564-59-9 [chemicalbook.com]

The Dihydroquinoxalin-2-one Scaffold: A Technical Guide to Synthesis, SAR, and Therapeutic Utility

Executive Summary

The 3,4-dihydroquinoxalin-2(1H)-one core represents a "privileged scaffold" in modern medicinal chemistry. Distinct from its fully aromatic counterpart (quinoxalin-2-one), the dihydro- variant offers a unique non-planar geometry at the N4/C3 position, creating specific vectors for chiral functionalization and target engagement. This guide analyzes the scaffold's utility in oncology (specifically VEGFR-2 inhibition) and antimicrobial applications, providing validated synthetic protocols and mechanistic insights.

Structural Biology & Structure-Activity Relationship (SAR)

The biological efficacy of the dihydroquinoxalin-2-one core is governed by three primary vectors of modification. Unlike planar heteroaromatics, the C3 position in the dihydro- core is sp3-hybridized, allowing for the introduction of chirality—a critical factor in enhancing selectivity against protein targets like kinases.

SAR Logic & Causality

-

N1-Position (Lipophilicity & Metabolic Stability): Alkylation here modulates LogP. Bulky hydrophobic groups (e.g., benzyl, substituted phenyl) often enhance binding affinity in hydrophobic pockets of kinases (e.g., VEGFR-2 ATP binding site).

-

C3-Position (Stereogenic Center): This is the "diversity handle." Introduction of trifluoromethyl or aryl groups here restricts conformational flexibility, often locking the molecule into a bioactive conformation.

-

Benzenoid Ring (Electronic Tuning): Electron-withdrawing groups (EWGs) like Fluorine or Chlorine at positions 6 or 7 prevent rapid oxidative metabolism and enhance antimicrobial potency by altering the pKa of the N4 amine.

Visualization: SAR Decision Matrix

Figure 1: Strategic modification vectors for the dihydroquinoxalin-2-one scaffold and their downstream pharmacological effects.

Validated Synthetic Protocols

To ensure reproducibility, we present two distinct methodologies: a classical condensation for bulk scaffold generation and a modern photoredox approach for late-stage functionalization.

Protocol A: Classical Condensation (High-Throughput Compatible)

Objective: Synthesis of the parent 3,4-dihydroquinoxalin-2(1H)-one core. Mechanism: Nucleophilic substitution followed by intramolecular cyclization.[1]

Materials:

-

o-Phenylenediamine (1.0 equiv)

-

Ethyl bromoacetate (1.1 equiv)

-

Base: Pyridine (favors cyclization) or K₂CO₃

-

Solvent: Ethanol or DMF

Step-by-Step Methodology:

-

Stoichiometry Control: Dissolve o-phenylenediamine (10 mmol) in ethanol (20 mL). Add pyridine (12 mmol) to act as an acid scavenger.

-

Addition: Dropwise addition of ethyl bromoacetate (11 mmol) at 0°C to prevent di-alkylation.

-

Reflux: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Workup: Cool to room temperature. Pour into ice-cold water. The precipitate is the crude product.

-

Purification: Recrystallize from ethanol/water.

-

Why this works: The pyridine neutralizes the HBr generated, driving the equilibrium toward the cyclized product rather than the oxidized quinoxalinone form.

-

Protocol B: Visible-Light Photoredox C3-Functionalization (Green Chemistry)

Objective: Introduction of trifluoromethyl/alkyl groups at C3 using radical chemistry. Source Grounding: Based on recent protocols utilizing Ru(bpy)₃Cl₂ catalysts (See Ref [2], [4]).

Materials:

-

Reagent: Trifluoromethyl ketone or alkyl halide

-

Catalyst: Ru(bpy)₃Cl₂ (1 mol%) or Eosin Y (Organocatalyst)

-

Light Source: Blue LED (455 nm)[4]

Step-by-Step Methodology:

-

Setup: In a Pyrex tube, combine the dihydroquinoxalin-2-one derivative (0.5 mmol), the alkylating agent (1.5 equiv), and the photocatalyst in MeCN (3 mL).

-

Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen quenches the excited triplet state of the photocatalyst.

-

Irradiation: Stir under Blue LED irradiation at room temperature for 12–24 hours.

-

Isolation: Remove solvent in vacuo. Purify via flash column chromatography.

Visualization: Photoredox Workflow

Figure 2: Photoredox catalysis workflow for C3-functionalization, utilizing Single Electron Transfer (SET).

Therapeutic Applications & Mechanisms[7]

Oncology: VEGFR-2 Inhibition

The dihydroquinoxalin-2-one scaffold acts as a bioisostere to the quinoline core found in FDA-approved drugs like Lenvatinib.

-

Mechanism: These derivatives function as Type II kinase inhibitors. They occupy the ATP-binding pocket of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5]

-

Key Interaction: The amide NH (N1-H) and carbonyl (C2=O) often form a "hinge binder" motif, hydrogen bonding with Cys919 in the kinase hinge region. The hydrophobic tail (N1-substitution) extends into the allosteric hydrophobic pocket, preventing the activation loop from adopting the active conformation.

-

Data Insight: Recent studies (Ref [1], [5]) indicate IC50 values in the low micromolar to nanomolar range (e.g., 2.20 µM against MCF-7 cells), comparable to Sorafenib.

Antimicrobial: DNA Gyrase Inhibition

Derivatives bearing hydrazone or sulfonyl moieties at position 6 or 7 have demonstrated broad-spectrum antibiotic activity.

-

Mechanism: Inhibition of bacterial DNA gyrase (Topoisomerase II), preventing DNA supercoiling and replication.

-

Selectivity: Compounds with Fluorine substitutions (Ref [3]) show enhanced penetration of the bacterial cell wall in Gram-negative strains (E. coli).

Visualization: VEGFR-2 Inhibition Pathway

Figure 3: Mechanism of Action for VEGFR-2 inhibition. The inhibitor competes with ATP, halting the phosphorylation cascade required for angiogenesis.

Quantitative Performance Data

| Compound Class | Target | Key Substituent (SAR) | Activity Metric (IC50/MIC) | Reference |

| Quinoxalin-2-one | VEGFR-2 (HepG-2) | N1-phenyl-thiazole tail | 5.30 µM | [1] |

| 3-CF3-dihydro... | S. aureus | C3-Trifluoromethyl | MIC: 1.95 µg/mL | [3] |

| Sulfonyl-deriv | DNA Gyrase | C6-Sulfonyl hydrazone | IC50: 10.93 µM | [6] |

| C3-Alkylated | General Cytotoxicity | C3-Alkyl (Photoredox) | Moderate | [2] |

References

-

Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors. Bioorganic Chemistry, 2021.[6]Link

-

Radical Addition of Dihydroquinoxalin-2-ones to Trifluoromethyl Ketones under Visible-Light Photoredox Catalysis. The Journal of Organic Chemistry, 2022.Link

-

Antibacterial Activity of 3, 4-dihydroquinoxalin-2(1H)-one derivatives. Der Pharma Chemica, 2013.Link

-

Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation. Molecules, 2023.Link

-

New quinoxalin-2(1H)-one-derived VEGFR-2 inhibitors: Design, synthesis, in vitro anticancer evaluations. Archiv der Pharmazie, 2022.Link

-

Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone... as antimicrobial potential. Journal of Molecular Structure, 2022.Link

Sources

- 1. Research Portal [scholars.csus.edu]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Discovery of new quinoxaline-2(1H)-one-based anticancer agents targeting VEGFR-2 as inhibitors: Design, synthesis, and anti-proliferative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascending Trajectory of 6-Amino-Quinoxalinone Intermediates in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Drug Development Professionals

The quinoxaline scaffold, a nitrogen-containing heterocyclic system, has long been recognized as a "privileged structure" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Within this esteemed class of compounds, 6-amino-quinoxalinone intermediates are emerging as a particularly promising core for the development of novel therapeutics. This guide provides a comprehensive technical overview of the synthesis, therapeutic potential, and biological evaluation of these versatile intermediates, offering field-proven insights for their application in contemporary drug discovery programs.

The 6-Amino-Quinoxalinone Core: A Strategic Starting Point

The 6-amino-quinoxalinone scaffold combines the key structural features of a quinoxalinone ring system with a strategically positioned amino group. This amino moiety serves as a crucial synthetic handle, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR) and optimize pharmacological properties.[3] The quinoxalinone core itself provides a rigid framework that can effectively interact with various biological targets.

Synthesis of 6-Amino-Quinoxalinone Intermediates: Versatile Methodologies

The construction of the 6-amino-quinoxalinone core can be achieved through several synthetic routes. A common and effective strategy involves the condensation of appropriately substituted o-phenylenediamines with α-dicarbonyl compounds or their equivalents.[4]

A key intermediate, 6-amino-3-oxo-3,4-dihydro-quinoxaline-2-carboxylic acid, can be synthesized through the alkaline hydrolysis of a fused alloxazine.[3] This provides a valuable building block for further derivatization. Another commercially available starting material is 6-Amino-3-methylquinoxalin-2(1H)-one.[5]

DOT Diagram: General Synthesis of 6-Amino-Quinoxalinone Derivatives

Caption: General synthetic route to 6-amino-quinoxalinone-based therapeutic agents.

Therapeutic Potential: Targeting Key Pathological Pathways

Derivatives of the 6-amino-quinoxalinone core have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

The anticancer potential of quinoxalinone derivatives is well-documented, with many compounds acting as potent inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[2] The 6-amino group provides an excellent attachment point for moieties that can enhance binding to the ATP-binding pocket of various kinases.

Table 1: Anticancer Activity of Selected Quinoxalinone Derivatives

| Compound ID | Modifications | Cancer Cell Line | IC50 (µM) | Reference |

| VIIIc | 3-(methylquinoxalin-2-yl)amino derivative with a urea moiety | HCT116 (Colon) | 2.5 | [2] |

| XVa | 3-(chloroquinoxalin-2-yl)amino derivative | HCT116 (Colon) | 4.4 | [2] |

| 11 | Novel quinoxaline derivative | Multiple cell lines | 0.81 - 2.91 | [6] |

| 13 | Novel quinoxaline derivative | Multiple cell lines | 0.81 - 2.91 | [6] |

| 45 | 6-(2-aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one derivative | A549 (Lung) | 0.44 | [7] |

DOT Diagram: Kinase Inhibition by 6-Amino-Quinoxalinone Derivatives

Caption: Mechanism of action for kinase-inhibiting 6-amino-quinoxalinone derivatives.

Antimicrobial Activity

The quinoxalinone scaffold is also a promising platform for the development of novel antimicrobial agents. Derivatives of 6-(morpholinosulfonyl)quinoxalin-2(1H)-one have demonstrated significant activity against a range of bacterial and fungal pathogens.[1][8] The mechanism of action for many of these compounds involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[8]

Experimental Protocols for Biological Evaluation

The successful development of therapeutic agents from 6-amino-quinoxalinone intermediates relies on robust and reproducible biological assays.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the 6-amino-quinoxalinone derivatives and incubate for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.[9]

DOT Diagram: MTT Assay Workflow

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Future Perspectives and Conclusion

6-Amino-quinoxalinone intermediates represent a highly versatile and promising scaffold for the development of novel therapeutic agents. Their synthetic tractability allows for extensive chemical modifications, enabling the fine-tuning of their pharmacological profiles. The demonstrated efficacy of their derivatives as anticancer and antimicrobial agents warrants further investigation and development. As our understanding of the complex signaling pathways involved in various diseases deepens, the strategic design of novel 6-amino-quinoxalinone-based compounds will undoubtedly lead to the discovery of next-generation therapies.

References

- Ameen Ali Abu-Hashem. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.

- Elsisi, D. M., Abu Ali, O. A., Abusaif, M. S., Askar, A. A., Farag, A. A., & Ammar, Y. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with in-silico ADME and molecular docking simulation. Journal of Molecular Structure, 1248, 131463.

- Elsisi, D. M., Abu Ali, O. A., Abusaif, M. S., Askar, A. A., Farag, A. A., & Ammar, Y. A. (2022). Design, synthesis of new novel quinoxalin-2(1H)

- Bouzroura, S., & Djebbar, S. (2018). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.

- Newehy, A. A., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(12), 2137.

- Abdel-Aziz, A. A.-M., et al. (2019).

- BenchChem. (2025).

- Al-Ostath, A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 26(11), 3123.

- de Oliveira, R. B., et al. (2021). Anticancer, anti-inflammatory and analgesic activities of aminoalcohol-based quinoxaline small molecules. Acta Cirurgica Brasileira, 36(3).

- Fluorochem. 6-Amino-1,4-dihydro-quinoxaline-2,3-dione.

- Wang, Y., et al. (2021). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). ACS Omega, 6(35), 22695–22705.

- Al-Suwaidan, I. A., et al. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.

- Jubie, S., et al. (2012). Synthesis and Neuropharmacological Evaluation of Some Novel Quinoxaline 2, 3-Dione Derivatives. International Journal of Medicinal Chemistry, 2012, 1-6.

- El-Gazzar, A. R. B. A., et al. (2023). Synthesis of some new quinoxaline derivatives.

- Kumar, S., et al. (2023). Synthesis, characterization of quinoxaline-2, 3-dione tethered 2-amino-5-substituted-1, 3, 4- thiadiazole derivatives as. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

- Vani, V., Lakshmi, G., & Rushda, S. (2026). Chemical Structure, Synthetic Strategies, Stru - Asian Journal of Pharmaceutical Research and Development Quinoxaline-2, 3-Dione. Asian Journal of Pharmaceutical Research and Development.

- Synthetic quinoxalin-2(1H)-one derivatives.

- BLDpharm. 19801-05-9|6-Amino-3-methylquinoxalin-2(1H)-one.

Sources

- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. researchgate.net [researchgate.net]

- 5. 19801-05-9|6-Amino-3-methylquinoxalin-2(1H)-one|BLD Pharm [bldpharm.com]

- 6. Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Introduction: The Quinoxalinone Scaffold in Modern Drug Discovery

An In-Depth Technical Guide to 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Quinoxaline and its oxidized form, quinoxalinone, represent a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry.[1][2] Formed by the fusion of a benzene ring and a pyrazine ring, this scaffold is a versatile building block for designing biologically active molecules.[3][4] Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[5][6]

The 3,4-dihydroquinoxalin-2(1H)-one core, in particular, serves as a "privileged structure" in drug discovery. This is due to its ability to interact with multiple biological targets through various non-covalent interactions. The introduction of a methyl group at the N-4 position to create the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold further refines its steric and electronic properties, providing a robust framework for developing novel therapeutic agents. This guide offers a comprehensive exploration of this specific class of derivatives, from fundamental synthesis to their evaluation in critical biological assays, aimed at researchers and scientists in the field of drug development.

PART 1: Synthetic Strategies and Molecular Characterization

The synthetic accessibility of the quinoxalinone core is a key advantage for its widespread investigation.[7][8] The most common and reliable approach involves the condensation of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester.

Core Synthesis: The Tandem Condensation-Cyclization Reaction

The foundational synthesis of 4-methyl-3,4-dihydro-1H-quinoxalin-2-one typically proceeds via a copper-catalyzed intramolecular cyclization. This method provides a direct route to the core structure, which can then be further derivatized.

Experimental Protocol: Synthesis of 4-Methyl-3,4-dihydro-1H-quinoxalin-2-one [9]

-

Reaction Setup: In a round-bottom flask, suspend 2-bromoaniline (1.0 equiv), sarcosine (2.0 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), and copper(I) chloride (CuCl, 0.1 equiv) in dry dimethyl sulfoxide (DMSO).

-

Ligand Addition: Add dimethylethylenediamine (0.4 equiv) to the suspension.

-

Inert Atmosphere: Degas the mixture by bubbling nitrogen gas through it for 5-10 minutes.

-

Heating: Heat the reaction mixture to 110 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the mixture to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with water and a saturated aqueous solution of ammonium chloride.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the resulting crude residue by silica gel column chromatography to afford the pure 4-methyl-3,4-dihydro-1H-quinoxalin-2-one.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the core scaffold.

Derivatization Strategies

Once the core is synthesized, derivatization is key to exploring the structure-activity relationship (SAR). Common strategies include:

-

Hydrazinolysis: Reaction of the core with hydrazine hydrate can introduce a reactive hydrazinyl group at the C3 position, which serves as a handle for creating hydrazone and pyrazole derivatives.[10]

-

Condensation Reactions: The active methylene group at C3 can undergo condensation with various aldehydes and ketones to introduce diverse substituents.[11]

-

Alkylation: The N1-H can be alkylated under basic conditions to produce N1-substituted derivatives.[12]

PART 2: Biological Activities and Mechanistic Insights

Derivatives of the 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold have demonstrated significant potential across multiple therapeutic areas. Their mechanism often involves the inhibition of key enzymes that are overactive in disease states.

Anticancer and Enzyme Inhibitory Activity

A prominent area of investigation is the anticancer potential of these derivatives. Many exhibit potent cytotoxic effects against various human cancer cell lines and function by inhibiting critical signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and enzymes such as Cyclooxygenase-2 (COX-2).[13]

Quantitative Data: In Vitro Biological Activity

The following table summarizes the inhibitory concentrations (IC₅₀) of representative 4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carbohydrazide analogs against cancer cell lines and key enzymes. Lower IC₅₀ values indicate higher potency.

| Compound | MCF-7 (Breast Cancer) IC₅₀ (µM) | HepG-2 (Liver Cancer) IC₅₀ (µM) | HCT-116 (Colon Cancer) IC₅₀ (µM) | EGFR IC₅₀ (µM) | COX-2 IC₅₀ (µM) |

| 4a | 3.21 | 3.84 | 4.13 | 1.83 | 1.95 |

| 5 | 4.09 | 4.21 | 4.54 | 2.04 | 2.16 |

| 11 | 0.93 | 0.81 | 1.12 | 0.45 | 0.51 |

| 13 | 2.14 | 2.43 | 2.91 | 1.07 | 1.15 |

| Doxorubicin | 0.72 | 0.65 | 0.88 | - | - |

| Celecoxib | - | - | - | - | 0.48 |

| Data sourced from Ahmed et al., 2022.[13] |

The data clearly indicates that certain derivatives, particularly compound 11 , exhibit potent anticancer activity, with IC₅₀ values approaching that of the standard chemotherapeutic drug, Doxorubicin.[13] Furthermore, its strong inhibition of both EGFR and COX-2 suggests a multi-targeted mechanism of action, which can be advantageous in overcoming drug resistance.

Selective Kinase Inhibition: Targeting JNK3

Beyond broad cytotoxicity, rational drug design has enabled the development of highly selective inhibitors. The c-Jun N-terminal kinase 3 (JNK3) is a crucial enzyme in neurodegenerative diseases and inflammatory processes.[14] The 3,4-dihydroquinoxalin-2(1H)-one core has been identified as a key fragment for inhibiting JNK3. Through structure-based optimization, derivatives have been synthesized that show high potency and selectivity for JNK3 over other kinases like DDR1 and EGFR, which is critical for minimizing off-target side effects.[14]

Logical Diagram: From Broad Inhibitor to Selective Agent

Caption: Optimization path from a promiscuous to a selective inhibitor.

PART 3: Standardized Assay Methodologies

To ensure the reliability and reproducibility of biological data, standardized protocols are essential. The following sections detail common assays used to evaluate these quinoxalinone derivatives.

Protocol: In Vitro COX-2 Inhibition Assay

This colorimetric assay is used to determine the inhibitory activity of compounds against the COX-2 enzyme.

-

Enzyme Preparation: Reconstitute purified COX-2 enzyme in a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Compound Incubation: In a 96-well plate, pre-incubate the COX-2 enzyme with various concentrations of the test compound (typically from 0.01 µM to 100 µM) for 15 minutes at room temperature.

-

Substrate Addition: Initiate the enzymatic reaction by adding arachidonic acid (the natural substrate for COX) to each well.

-

Reaction & Termination: Allow the reaction to proceed for a specified time (e.g., 5 minutes) and then terminate it.

-

Detection: Quantify the amount of prostaglandin produced using a colorimetric or fluorometric detection kit. The signal intensity is proportional to enzyme activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control (enzyme with no inhibitor). Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Workflow for Enzyme Inhibition Screening

Caption: Step-by-step workflow for a typical in vitro COX-2 assay.

Conclusion and Future Directions

The 4-methyl-3,4-dihydroquinoxalin-2(1H)-one scaffold is a validated and highly promising starting point for the development of new therapeutic agents. Its synthetic tractability allows for the creation of large libraries of derivatives, while its inherent biological activity provides a strong foundation for lead optimization. Research has demonstrated its potential in producing multi-targeted anticancer agents as well as highly selective kinase inhibitors.[13][14]

Future work should focus on optimizing the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds to improve their drug-like characteristics.[15] The exploration of novel derivatization strategies to access unexplored chemical space and the use of advanced computational modeling for more precise, structure-based drug design will undoubtedly accelerate the translation of these promising compounds from the laboratory to clinical applications.

References

- Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 1-27.

- BenchChem. (2025). Head-to-head comparison of 4-Methyl-3,4-dihydroquinoxalin-2(1H)-one analogs in biological assays. BenchChem Technical Guides.

- Mondal, P., & Jana, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Bentham Science Publishers.

- Prajapati, N. R., & Dadhania, K. D. (2015). A REVIEW ON MEDICINAL AND STRUCTURAL ACTIVITY OF QUINOXALINE MOIETY. TIJER.org.

- Ramli, Y., et al. (2015). Synthesis, reactivity and biological activity of quinoxalin-2-one derivatives.

- Sharma, V., & Kumar, P. (2015). Pharmacological Profile of Quinoxalinone.

- Saeedi, M., et al. (2010). The Combinatorial Synthesis of Bioactive Quinoxalines, Quinoxalinones and Quinoxalinols. Bentham Science Publishers.

- Srinivas, M., et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review.

- Rawal, R. K., & Amir, M. (2018). Quinoxaline: An insight into the recent pharmacological advances. European Journal of Medicinal Chemistry, 143, 847-872.

- Vicente, F., & Queiroz, J. A. (2014).

- Ammar, Y. A., et al. (2021). Design, synthesis of new novel quinoxalin-2(1H)

- Nakatani, T., et al. (2017).

- Wang, Y., et al. (2020). Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors. European Journal of Medicinal Chemistry, 201, 112445.

- Al-Ostath, A., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6524.

- Organic Chemistry Portal. (2025). Synthesis of 3,4-dihydroquinoxalin-2(1H)-ones.

- Ghorab, M. M., et al. (2015). Synthesis of novel 3,4-dihydroquinoxalin-2(1H)-one derivatives.

- Fathalla, O. A., et al. (2010). Synthesis of certain quinoxaline derivatives of expected antiinflammatory and analgesic activities. TSI Journals.

Sources

- 1. tijer.org [tijer.org]

- 2. mtieat.org [mtieat.org]

- 3. researchgate.net [researchgate.net]

- 4. recipp.ipp.pt [recipp.ipp.pt]

- 5. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 6. Quinoxaline: An insight into the recent pharmacological advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]

- 11. researchgate.net [researchgate.net]

- 12. 3,4-Dihydroquinoxalin-2(1H)-one synthesis [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Rational modification, synthesis and biological evaluation of 3,4-dihydroquinoxalin-2(1H)-one derivatives as potent and selective c-Jun N-terminal kinase 3 (JNK3) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses - PMC [pmc.ncbi.nlm.nih.gov]

The Privileged Scaffold: A Guide to Nitrogen-Containing Heterocycles in Drug Discovery

Introduction: The Ubiquitous Nitrogen Heterocycle

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles hold a position of unparalleled importance. These cyclic organic compounds, which feature at least one nitrogen atom within their ring structure, are not merely common; they are a cornerstone of drug design and development. An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) reveals the staggering prevalence of these structures. Depending on the analysis, approximately 60% to over 85% of all unique small-molecule drugs contain at least one nitrogen heterocycle.[1][2][3] A recent study of drugs approved between 2013 and 2023 found that an incredible 82% contained a nitrogen heterocycle, a significant increase from previous decades.[4][5] This dominance is not coincidental but is rooted in the unique and highly advantageous physicochemical properties that the nitrogen atom imparts to a molecular scaffold.

This guide provides an in-depth exploration of nitrogen-containing heterocyclic building blocks for drug discovery. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage these "privileged scaffolds" to design the next generation of therapeutics. We will delve into the fundamental reasons for their success, explore key classes of these compounds, outline strategic applications, and provide practical experimental workflows.

Chapter 1: The Privileged Position of Nitrogen Heterocycles in Drug Design

The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple biological targets. Nitrogen heterocycles are the quintessential example, owing to a confluence of structural and electronic features that make them exceptionally suitable for interacting with the machinery of life.

The Power of the Nitrogen Atom

The inclusion of a nitrogen atom in a carbocyclic ring fundamentally alters the molecule's properties in several ways that are highly beneficial for drug design:

-

Hydrogen Bonding: Nitrogen atoms, with their lone pair of electrons, can act as powerful hydrogen bond acceptors.[6][7] Conversely, when part of an N-H group (as in pyrrole or indole), they can act as hydrogen bond donors. This dual capability is critical for establishing high-affinity interactions with protein targets, such as enzymes and receptors, which are rich in hydrogen bond donors and acceptors.[6][7]

-

Modulation of pKa and Solubility: The basicity of nitrogen atoms can be finely tuned by their local chemical environment (e.g., aromatic vs. aliphatic ring, electron-withdrawing/donating substituents).[8] This allows medicinal chemists to control the ionization state of a drug molecule at physiological pH. A basic nitrogen can be protonated, forming a salt that dramatically increases aqueous solubility—a key factor for oral absorption and formulation.[8]

-

Dipole Moments and Polarity: The electronegativity of nitrogen introduces a dipole moment into the ring system, increasing local polarity. This can enhance interactions with polar residues in a binding pocket and improve water solubility, thereby optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[6]

-

Metabolic Stability: Strategic placement of nitrogen atoms can block sites of oxidative metabolism. For instance, replacing a metabolically vulnerable C-H bond with a nitrogen atom (a "CH to N scan") is a common tactic in lead optimization to increase a drug's half-life.[8]

Bioisosterism and Structural Diversity

Nitrogen heterocycles are masters of disguise, frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that produce broadly similar biological effects.[6] This strategy allows for the modification of a lead compound to improve its properties while retaining its core binding interactions.[6][9]

-

Classic Bioisosteres: A tetrazole ring is a well-known bioisostere for a carboxylic acid group, offering a similar acidic pKa and spatial arrangement but with improved metabolic stability and cell permeability.[]

-

Scaffold Hopping: Entire carbocyclic rings can be replaced with heterocyclic analogues (e.g., benzene to pyridine) to introduce polarity, improve solubility, or provide new vectors for substituent placement.[6][8]

-

3D Conformation: The introduction of saturated, non-aromatic heterocycles like piperidine or morpholine provides well-defined three-dimensional geometry. This is crucial for "escaping flatland"—moving away from planar, aromatic structures towards more complex 3D shapes that can offer higher selectivity and better physicochemical properties.[11]

The combination of these features makes nitrogen heterocycles a uniquely versatile toolkit for the medicinal chemist, enabling the systematic optimization of potency, selectivity, and pharmacokinetic properties.[6]

Chapter 2: Key Classes of N-Heterocyclic Building Blocks in Approved Drugs

The diversity of N-heterocycles used in medicine is vast. However, a few core structures appear with remarkable frequency, forming the backbone of many blockbuster drugs.

Six-Membered Rings: The Workhorses

Six-membered rings are the most common N-heterocycles found in pharmaceuticals.[6]

-

Pyridine: Having recently overtaken piperidine as the most common N-heterocycle in newly approved drugs, pyridine is a planar, aromatic ring analogous to benzene but with one CH group replaced by a nitrogen.[4][5] This substitution adds a hydrogen bond acceptor, a dipole moment, and a site of basicity. It is a key component in drugs like Ibrutinib (anticancer) and Palbociclib (anticancer).[6]

-

Piperidine: This saturated, non-planar ring is one of the most prevalent scaffolds in all approved drugs.[6] It provides a basic nitrogen center and a rigid 3D conformation, making it invaluable for orienting substituents into binding pockets. It is found in drugs such as Ritalin (methylphenidate, ADHD) and the blockbuster anticoagulant Apixaban.[6]

-

Pyrimidine: As a core component of the nucleobases cytosine, thymine, and uracil, the pyrimidine scaffold is fundamental to biology.[7][12] In medicinal chemistry, it serves as a "hinge-binder" in many kinase inhibitors, forming critical hydrogen bonds with the protein's backbone. It is central to the action of anticancer drugs like Imatinib and Gefitinib.[13]

Five-Membered Rings: The Versatile Players

Five-membered heterocycles, often called azoles, offer a different geometry and electronic profile.

-

Pyrrole & Indole: Pyrrole is a five-membered aromatic ring. When fused to a benzene ring, it forms indole, a privileged structure found in the amino acid tryptophan and numerous natural products.[14] Indole derivatives are widely used in anticancer and CNS-active agents.[12]

-

Imidazole & Pyrazole: These are five-membered rings with two nitrogen atoms. Imidazole is a component of the amino acid histidine and is known for its ability to coordinate with metal ions in metalloenzymes.[15] Pyrazole has seen a significant rise in prevalence in recently approved drugs and is a key component in the anti-inflammatory drug Celecoxib and the kinase inhibitor Crizotinib.[4][5]

-

Triazoles: These rings contain three nitrogen atoms and are often used as stable, non-hydrolyzable bioisosteres for amide bonds.[6] The antifungal drug Fluconazole is a prominent example.

Prevalence of Top N-Heterocycles in Recently Approved Drugs

The following table summarizes the ranking of the most frequently occurring nitrogen heterocycles in small-molecule drugs approved by the FDA between 2013 and 2023.

| Rank | Heterocycle | Ring Type | Key Features |

| 1 | Pyridine | 6-Membered, Aromatic | H-bond acceptor, basic, polar |

| 2 | Piperidine | 6-Membered, Saturated | Basic, rigid 3D scaffold |

| 3 | Piperazine | 6-Membered, Saturated | Two basic centers, versatile linker |

| 4 | Indole | Fused 5/6-Membered | H-bond donor, aromatic, bio-relevant |

| 5 | Pyrimidine | 6-Membered, Aromatic | H-bond acceptor, kinase hinge-binder |

| 6 | Pyrazole | 5-Membered, Aromatic | Two nitrogens, versatile scaffold |

Data adapted from an analysis of U.S. FDA-approved drugs from 2013-2023.[4][5]

Chapter 3: Strategic Application in Lead Optimization

The true power of N-heterocyclic building blocks is realized during the lead optimization phase of drug discovery, where a promising "hit" compound is iteratively modified to become a clinical candidate. The choice of which heterocycle to use, and where to place it, is a causal decision aimed at solving specific molecular challenges.

Workflow for Heterocycle-Driven Lead Optimization

The process of incorporating heterocycles is a logical, problem-solving workflow. The diagram below illustrates the decision-making process.

Caption: A workflow for rational drug design using N-heterocycles.

-

Causality in Potency Enhancement: If a lead compound has weak binding affinity (potency), the cause is often a suboptimal interaction with the target protein. Introducing a pyridine or pyrimidine ring can create a new, strong hydrogen bond with a key residue in the binding pocket, directly causing an increase in affinity.[6][7]

-

Causality in Selectivity Improvement: Poor selectivity arises when a drug binds to unintended off-targets. This is common with flexible, "greasy" molecules. Replacing a flexible alkyl chain with a rigid piperidine ring constrains the molecule's conformation.[11] This new shape is tailored to fit the intended target pocket precisely, making it sterically and electronically incompatible with off-targets, thus causing an increase in selectivity.

-

Causality in ADME Optimization: If a compound has poor oral bioavailability, the cause is often low aqueous solubility. Introducing a basic nitrogen, such as in a piperazine ring, provides a handle for protonation at the low pH of the stomach.[8] This charged species is much more soluble, leading to better absorption and directly causing improved bioavailability.

Chapter 4: Experimental Workflow: Synthesis and Analysis

The successful application of these building blocks requires robust and validated synthetic and analytical protocols. Here, we outline a standard workflow for incorporating a heterocyclic building block onto a core scaffold using a common cross-coupling reaction.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes the synthesis of a biaryl compound by coupling an aryl halide (Core-X) with a heterocyclic boronic acid (Het-B(OH)₂). This is a cornerstone reaction in medicinal chemistry for its reliability and functional group tolerance.

Objective: To couple a generic bromo-substituted core scaffold with pyridine-4-boronic acid.

Materials:

-

Bromo-core scaffold (1.0 eq)

-

Pyridine-4-boronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon line

Step-by-Step Methodology:

-

Vessel Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add the bromo-core scaffold (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (3.0 eq).

-

Catalyst Pre-mixing (The "Why"): In a separate vial, dissolve the palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq) in a small amount of dioxane. This pre-mixing step is crucial as it allows for the in situ formation of the active Pd(0) catalyst species before it is introduced to the main reaction mixture, ensuring a more efficient and reproducible reaction initiation.

-

Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio) to the main flask containing the solids. The mixture should be a suspension. Degassing the water (e.g., by bubbling nitrogen through it for 15-20 minutes) is a self-validating step that removes dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

-

Catalyst Addition: Add the pre-mixed catalyst solution to the main reaction flask via syringe.

-

Reaction Execution: Equip the flask with a condenser and heat the mixture to 80-100 °C with vigorous stirring.

-

Monitoring (The "Why"): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Regular monitoring is a self-validating practice. It confirms that starting materials are being consumed and product is forming, preventing the risk of a failed reaction due to reagent degradation or catalyst poisoning from going unnoticed for hours. A small aliquot is taken, quenched with water, extracted with ethyl acetate, and spotted on a TLC plate or injected into the LC-MS.

-

Work-up: Once the reaction is complete (typically 2-12 hours), cool the mixture to room temperature. Dilute with water and extract three times with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Case Study: Kinase Inhibitor Synthesis

Many modern kinase inhibitors use a pyrimidine core to bind to the "hinge" region of the kinase enzyme. The diagram below illustrates a simplified signaling pathway and the role of the inhibitor.

Caption: Inhibition of a kinase signaling pathway by an N-heterocyclic drug.

The pyrimidine core of the inhibitor forms hydrogen bonds with the kinase hinge, occupying the ATP binding pocket and preventing the phosphorylation event that would otherwise propagate the signal. The strategic placement of other N-heterocycles on the periphery of the inhibitor would then be used to enhance selectivity for the target kinase and optimize the drug's overall ADME profile.

Conclusion

Nitrogen-containing heterocycles are not merely structural components; they are functional tools that empower medicinal chemists to solve complex biological and pharmacological problems. Their prevalence in nature and in approved drugs is a testament to their evolutionary and synthetic fitness.[2][6][16] By understanding the fundamental principles that govern their properties—hydrogen bonding, pKa modulation, and conformational rigidity—researchers can make rational, causality-driven decisions in the design of new medicines. The continued exploration of novel heterocyclic scaffolds and synthetic methodologies will undoubtedly ensure that these privileged structures remain at the heart of drug discovery for the foreseeable future.

References

- A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. Der Pharma Chemica.

- How a Single Nitrogen Atom Could Transform the Future of Drug Discovery. The University of Oklahoma.

- Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing.

- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications. PMC.

- Prescribed drugs containing nitrogen heterocycles: an overview. PMC.

- Nitrogen-Containing Heterocycles as Significant Molecular Scaffolds for Medicinal and Other Applications. ResearchGate.